molecular formula C6H9IO2 B14285059 2-Methylprop-2-en-1-yl iodoacetate CAS No. 134836-79-6

2-Methylprop-2-en-1-yl iodoacetate

Cat. No.: B14285059
CAS No.: 134836-79-6
M. Wt: 240.04 g/mol
InChI Key: YJRRFGNWQBJVPG-UHFFFAOYSA-N
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Description

2-Methylprop-2-en-1-yl iodoacetate: is an organic compound with the molecular formula C6H9IO2 It is an ester derived from iodoacetic acid and 2-methylprop-2-en-1-ol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylprop-2-en-1-yl iodoacetate typically involves the esterification of iodoacetic acid with 2-methylprop-2-en-1-ol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Methylprop-2-en-1-yl iodoacetate can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Addition Reactions: The double bond in the 2-methylprop-2-en-1-yl group can participate in addition reactions with electrophiles.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines.

    Elimination Reactions: Strong bases such as sodium hydroxide or potassium tert-butoxide are typically used.

    Addition Reactions: Electrophiles such as bromine or hydrogen halides can be used under mild conditions.

Major Products Formed:

    Substitution Reactions: Products include azides, thiocyanates, and amines.

    Elimination Reactions: The major product is 2-methylprop-2-en-1-ene.

    Addition Reactions: Products include dibromo compounds and haloalkanes.

Scientific Research Applications

Chemistry: 2-Methylprop-2-en-1-yl iodoacetate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used to modify biomolecules through alkylation reactions. It is particularly useful in the study of enzyme mechanisms and protein modifications.

Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its versatility makes it valuable in the production of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Methylprop-2-en-1-yl iodoacetate involves the alkylation of nucleophilic sites in target molecules. The iodine atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This results in the formation of covalent bonds with nucleophiles such as thiols, amines, and hydroxyl groups. The alkylation process can modify the structure and function of biomolecules, leading to changes in their activity and interactions.

Comparison with Similar Compounds

    Iodoacetic Acid: Similar in structure but lacks the ester functionality.

    2-Methylprop-2-en-1-ol: The alcohol precursor used in the synthesis of 2-Methylprop-2-en-1-yl iodoacetate.

    Methyl Iodoacetate: Another ester of iodoacetic acid but with a different alcohol component.

Uniqueness: this compound is unique due to the presence of both the iodoacetate and 2-methylprop-2-en-1-yl groups. This combination imparts distinct reactivity and versatility, making it valuable in various chemical transformations and applications.

Properties

CAS No.

134836-79-6

Molecular Formula

C6H9IO2

Molecular Weight

240.04 g/mol

IUPAC Name

2-methylprop-2-enyl 2-iodoacetate

InChI

InChI=1S/C6H9IO2/c1-5(2)4-9-6(8)3-7/h1,3-4H2,2H3

InChI Key

YJRRFGNWQBJVPG-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COC(=O)CI

Origin of Product

United States

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